

# Unveiling the Solid-State Architecture of 1H-Benzimidazole-2-thiol: A Technical Guide

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## Compound of Interest

Compound Name: 1H-benzimidazole-2-thiol

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This technical guide provides a comprehensive analysis of the crystal structure of **1H-benzimidazole-2-thiol**, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the compound's three-dimensional arrangement, experimental procedures for its characterization, and a summary of its key crystallographic parameters.

## Introduction

**1H-benzimidazole-2-thiol**, also known as 2-mercaptobenzimidazole, is a heterocyclic compound featuring a fused benzene and imidazole ring system with a thiol group at the 2-position. This scaffold is a prominent pharmacophore and a versatile building block in the synthesis of various biologically active molecules. Understanding its solid-state structure is crucial for elucidating structure-activity relationships, predicting intermolecular interactions, and guiding the design of novel derivatives with enhanced therapeutic properties. This guide presents a detailed crystallographic analysis based on single-crystal X-ray diffraction data.

## Experimental Protocols

The determination of the crystal structure of **1H-benzimidazole-2-thiol** involves a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis.

## Synthesis of 1H-Benzimidazole-2-thiol

A common and effective method for the synthesis of **1H-benzimidazole-2-thiol** involves the reaction of o-phenylenediamine with carbon disulfide in an alkaline medium.<sup>[1]</sup>

Procedure:

- A solution of potassium hydroxide is prepared in ethanol and water.
- Carbon disulfide is added to this solution.
- o-Phenylenediamine is then added portion-wise to the reaction mixture.
- The mixture is refluxed for a period of 3 hours.
- Activated charcoal is added, and the solution is refluxed for an additional 10 minutes and then filtered.
- The filtrate is heated, and acetic acid is added to precipitate the product.
- The solution is cooled to complete crystallization.
- The resulting solid, **1H-benzimidazole-2-thiol**, is collected by filtration and washed.

## Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are paramount for accurate structure determination.

Protocol: White, needle-shaped single crystals of **1H-benzimidazole-2-thiol** can be obtained by the slow evaporation of an ethanolic solution of the synthesized compound at ambient temperature.<sup>[2]</sup>

## Single-Crystal X-ray Diffraction Analysis

The crystallographic data for **1H-benzimidazole-2-thiol** was obtained using the Weissenberg method with copper K-alpha (Cu K $\alpha$ ) radiation. The integrated intensities were determined photometrically. The structure was solved using Patterson and Fourier techniques and refined by full-matrix least-squares calculations.<sup>[2]</sup>

## Data Presentation

The crystallographic data for **1H-benzimidazole-2-thiol** is summarized in the following tables for clarity and comparative analysis.

Table 1: Crystal Data and Structure Refinement<sup>[2]</sup>

Parameter	Value
Empirical Formula	C <sub>7</sub> H <sub>6</sub> N <sub>2</sub> S
Formula Weight	150.20 g/mol
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /m
Unit Cell Dimensions	
a	4.91(1) Å
b	8.56(3) Å
c	8.29(4) Å
α	90°
β	91.6(1)°
γ	90°
Volume	347.8(8) Å <sup>3</sup>
Z	2
Radiation	Cu Kα
Final R factor	0.102 (for 633 observed reflections)

Table 2: Selected Bond Lengths<sup>[2]</sup>

Bond	Length (Å)
C(2)-S(2)	1.671(8)
C(2)-N(1)	1.362(6)
C(2)-N(3)	1.383(7)

The exocyclic carbon-sulfur bond length of 1.671 Å is indicative of significant double-bond character, suggesting that in the solid state, the thione tautomer is predominant.[2]

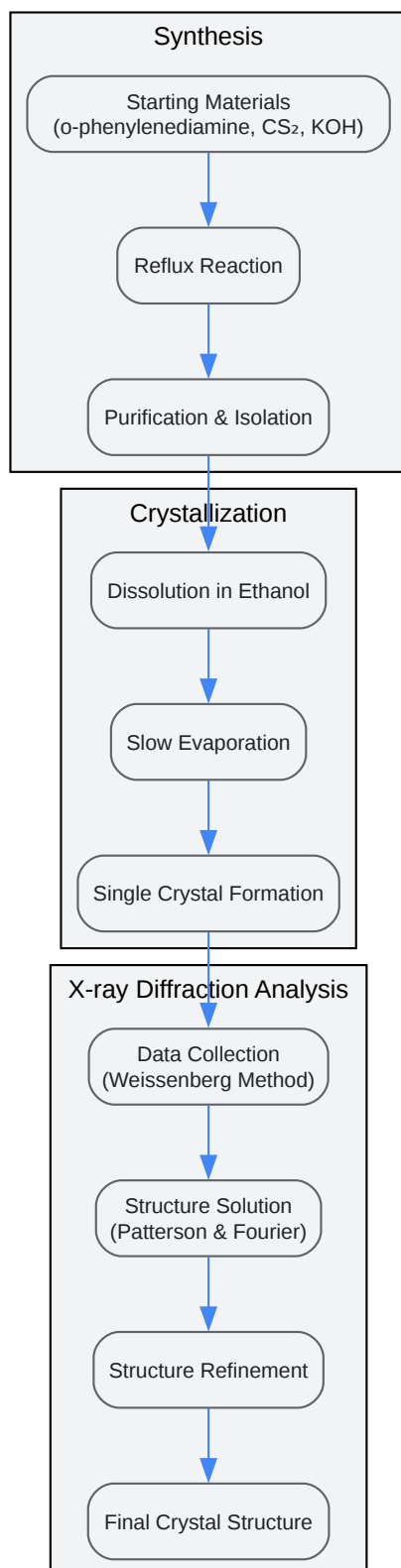
Table 3: Intermolecular Interactions[2]

Interaction Type	Atoms Involved	Distance (Å)
Hydrogen Bond	N-H...S	3.366

The crystal structure is stabilized by intermolecular N-H...S hydrogen bonds, forming extended chains along the b-axis. Each sulfur atom is hydrogen-bonded to nitrogen atoms from two adjacent molecules.[2]

## Visualization of Experimental Workflow

The logical flow of the experimental process for the crystal structure analysis of **1H-benzimidazole-2-thiol** is depicted in the following diagram.



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Caption: Experimental workflow for the crystal structure analysis of **1H-benzimidazole-2-thiol**.

## Conclusion

This technical guide has provided a detailed crystallographic analysis of **1H-benzimidazole-2-thiol**. The presented data, including unit cell parameters, bond lengths, and intermolecular interactions, offer valuable insights into the solid-state structure of this important heterocyclic compound. The experimental protocols for synthesis, crystallization, and X-ray diffraction analysis serve as a practical reference for researchers in the field. This fundamental structural information is essential for the rational design and development of new benzimidazole-based therapeutic agents and functional materials.

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## References

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